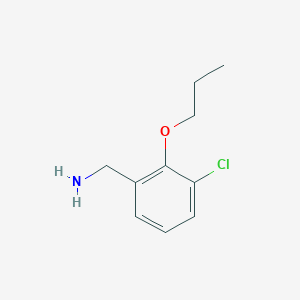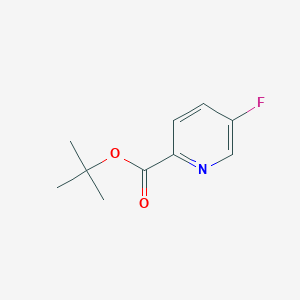![molecular formula C11H13NO6 B1408269 (2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid CAS No. 157376-32-4](/img/structure/B1408269.png)
(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid
Übersicht
Beschreibung
This compound is a type of amino acid with a methoxyphenyl group attached to it. The presence of the carbamoyl group suggests that it might have some biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a carboxylic acid group, a carbamoyl group, and a methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen
Phytotoxic and Mutagenic Effects :A study by Jităreanu et al. (2013) evaluated the phytotoxicity and genotoxicity of various cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, on wheat (Triticum aestivum). The substances inhibited germination and mitotic activity, leading to chromosomal aberrations and a decrease in total polyphenol content in the wheat plantlets (Jităreanu et al., 2013).
Synthesis of Opioid Antagonists :Lu et al. (2006) reported the synthesis of novel opioid antagonists using derivatives such as 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid. This compound was found to be the first opioid peptide-derived antagonist that does not contain a phenolic hydroxyl group at the 1-position residue (Lu et al., 2006).
Ring Closure in Organic Synthesis :Brown, Denman, and O'donnell (1971) investigated the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form corresponding indanones, which are important intermediates in organic synthesis (Brown, Denman, & O'donnell, 1971).
Lignin Model Glycosides Preparation :Helm et al. (1997) developed synthetic protocols for preparing lignin model glycosides using compounds like 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides. This research is significant for understanding lignin chemistry (Helm et al., 1997).
Anti-inflammatory Activities of Phenolic Compounds :Ren et al. (2021) isolated new phenolic compounds, including 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, from the tender leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
Optical Resolution in Drug Synthesis :Sakai et al. (1993) achieved optical resolution of 1-(3-methoxyphenyl)ethylamine using enantiomerically pure mandelic acid, an important process in the synthesis of new phenyl carbamate drugs (Sakai et al., 1993).
Synthesis of Enantiomerically Pure Compounds :Wróblewski and Głowacka (2005) synthesized four enantiomerically pure 4-(4-carbamoyl-1,2,3-triazol-1-yl)-2,3-dihydroxy-1-methoxybutylphosphonic acids, highlighting the importance of these compounds in developing novel chemical entities (Wróblewski & Głowacka, 2005).
Electrochemical Hydrogenation in Organic Chemistry :Korotaeva et al. (2011) utilized electrosynthesis for the hydrogenation of 3-(methoxyphenyl)propenoic acids, a process significant in organic chemical synthesis (Korotaeva et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-(2-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-18-7-5-3-2-4-6(7)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRRCJBXXMTAX-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




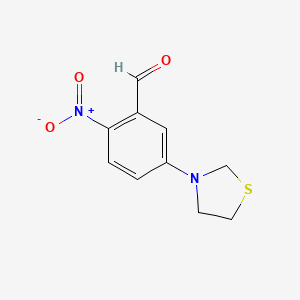

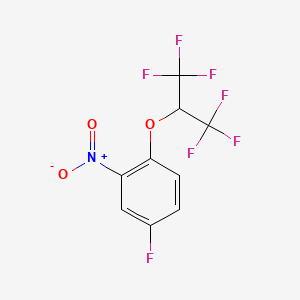

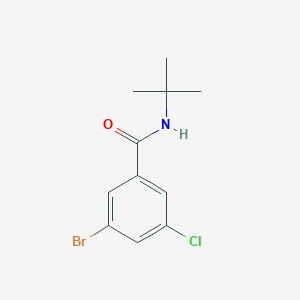
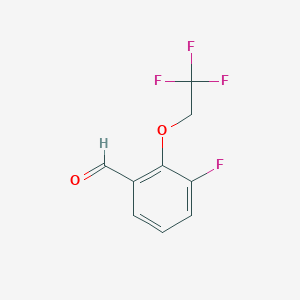
![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)
![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)

